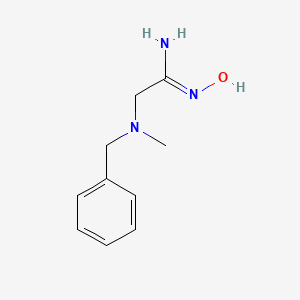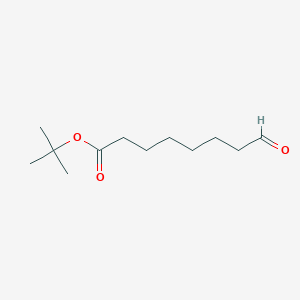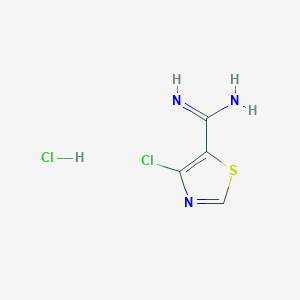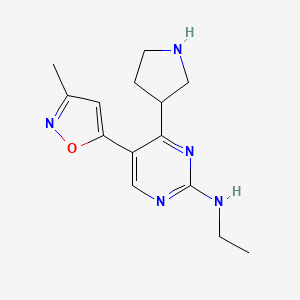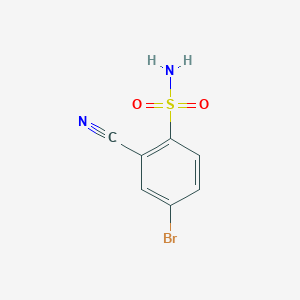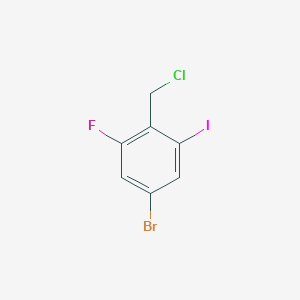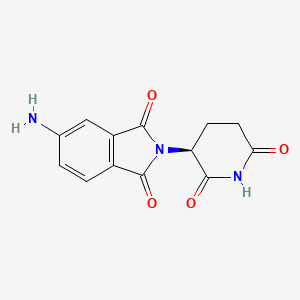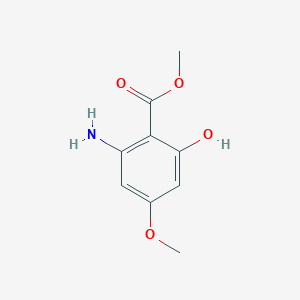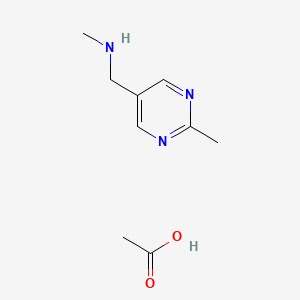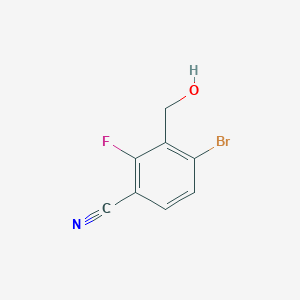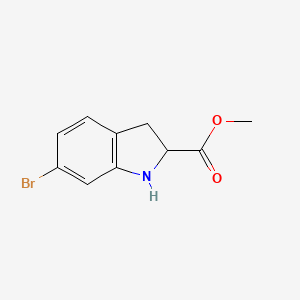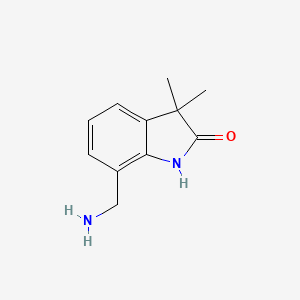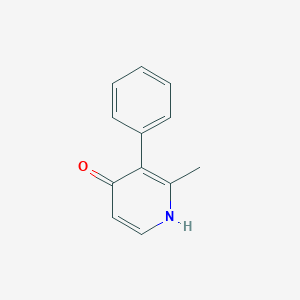
2-Methyl-3-phenylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenylpyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position, a phenyl group at the 3-position, and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylpyridin-4-ol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and 1-propanol as a solvent, resulting in high selectivity and yield . Another method involves the reaction of pyridin-4-ol with pentafluoropyridine or pentachloropyridine, leading to the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale continuous flow synthesis due to its efficiency and scalability. The use of heterogeneous catalysis and green chemistry principles ensures minimal waste and high safety standards .
化学反応の分析
Types of Reactions: 2-Methyl-3-phenylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like pentafluoropyridine and pentachloropyridine are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-Methyl-3-phenylpyridin-4-ol has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-3-phenylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
2-Methylpyridine: Shares the methyl substitution but lacks the phenyl and hydroxyl groups.
3-Phenylpyridine: Contains the phenyl group but lacks the methyl and hydroxyl groups.
4-Hydroxypyridine: Features the hydroxyl group but lacks the methyl and phenyl groups.
Uniqueness: 2-Methyl-3-phenylpyridin-4-ol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, while the phenyl group at the 3-position contributes to its aromaticity and stability .
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
2-methyl-3-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-9-12(11(14)7-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChIキー |
SDTWFRVFLWSDJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


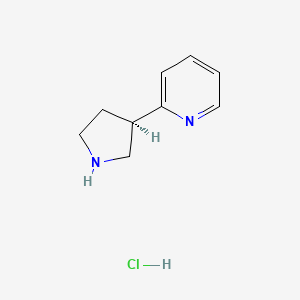
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)
